molecular formula C25H26N2O9 B600705 Serpentine bitartrate CAS No. 58782-36-8

Serpentine bitartrate

Cat. No.: B600705
CAS No.: 58782-36-8
M. Wt: 498.5 g/mol
InChI Key: DSBKFQYHOCFEJB-VKSHHDBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Serpentine bitartrate is primarily synthesized through the hydrogenation reaction of gluconic acid. Initially, gluconic acid is dissolved in water, followed by the addition of sodium hydroxide or potassium hydroxide to facilitate the hydrogenation reaction .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Serpentine bitartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of serpentine bitartrate involves its interaction with cytochrome P450 enzymes, leading to the inhibition of their activity. This inhibition affects various metabolic pathways, including the synthesis of cholesterol and the metabolism of other compounds. The molecular targets include specific isoforms of cytochrome P450, and the pathways involved are primarily related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Choline bitartrate
  • Choline chloride
  • Alpha-glycerophosphocholine (GPC)
  • Citicoline

Uniqueness

Serpentine bitartrate is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in cholesterol synthesis inhibition. Unlike other choline supplements, this compound has distinct biochemical properties that make it valuable for specific research and therapeutic applications .

Properties

CAS No.

58782-36-8

Molecular Formula

C25H26N2O9

Molecular Weight

498.5 g/mol

IUPAC Name

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1

InChI Key

DSBKFQYHOCFEJB-VKSHHDBOSA-N

SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O

Synonyms

Serpentine hydrogen tartrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.